

Greveichromenol: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Greveichromenol is a naturally occurring pyranocoumarin that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its isolation, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Greveichromenol is a phenolic compound with a molecular formula of C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol .[1] It is described as a powder and is known to be soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. While specific quantitative data for its melting point and boiling point are not readily available in the literature, its physical state as a powder suggests a relatively high melting point.

Table 1: Physical and Chemical Properties of Greveichromenol



Property	Value	Source
Molecular Formula	C15H14O5	PubChem[1]
Molecular Weight	274.27 g/mol	PubChem[1]
IUPAC Name	5-hydroxy-8- (hydroxymethyl)-2,2- dimethylpyrano[3,2-g]chromen- 6-one	PubChem[1]
CAS Number	35930-29-1	PubChem[1]
Appearance	Powder	Commercial Supplier
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate	Commercial Supplier
Purity	>98% (by HPLC)	Commercial Supplier

Spectroscopic Data

The structural elucidation of **Greveichromenol** has been accomplished through various spectroscopic techniques.

Table 2: Spectroscopic Data for Greveichromenol



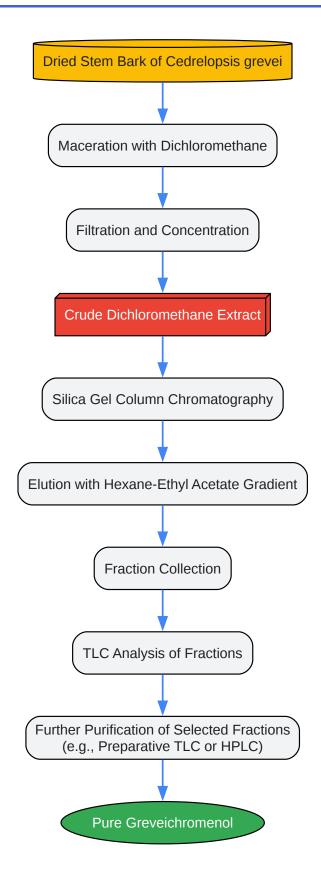
Technique	Data	Source
IR (Infrared) Spectroscopy	νmax (cm ⁻¹): 3370 (O-H), 1710 (C=O)	Mulholland et al., 2002
¹ H NMR (Proton Nuclear Magnetic Resonance)	δH (ppm): 8.08 (1H, d, H-4), 6.19 (1H, d, H-3), 6.79 (1H, d, H-1'), 5.90 (1H, d, H-2'), 1.43 (6H, s, 2xCH ₃)	Mulholland et al., 2002
¹³ C NMR (Carbon-13 Nuclear Magnetic Resonance)	A ¹³ C NMR spectrum is available on PubChem.	PubChem[1]
Mass Spectrometry (MS)	Fragmentation of pyranocoumarins typically involves the loss of a methyl group from the dimethylpyran ring.	General Knowledge

Experimental Protocols Isolation of Greveichromenol from Cedrelopsis grevei

Greveichromenol has been isolated from the stem bark of Cedrelopsis grevei. The following is a generalized protocol based on the methods described for the isolation of coumarins from this plant species.

Diagram 1: Experimental Workflow for the Isolation of Greveichromenol





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Caption: A generalized workflow for the isolation of **Greveichromenol** from Cedrelopsis grevei.



Methodology:

- Extraction: The dried and ground stem bark of Cedrelopsis grevei is macerated with dichloromethane at room temperature. This process is repeated multiple times to ensure exhaustive extraction.
- Concentration: The resulting dichloromethane extracts are combined and concentrated under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.
- Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.
- Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.
- Purification: Fractions containing **Greveichromenol** are combined and subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield the pure compound.

Biological Activity and Signaling Pathways

While specific biological studies on **Greveichromenol** are limited, the broader class of coumarins and extracts from Cedrelopsis grevei have demonstrated a range of pharmacological activities, suggesting potential avenues for future research on **Greveichromenol**.

Potential Anti-Inflammatory Activity

Extracts from Cedrelopsis grevei have shown anti-inflammatory properties.[2] Many natural compounds, including coumarins, are known to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory



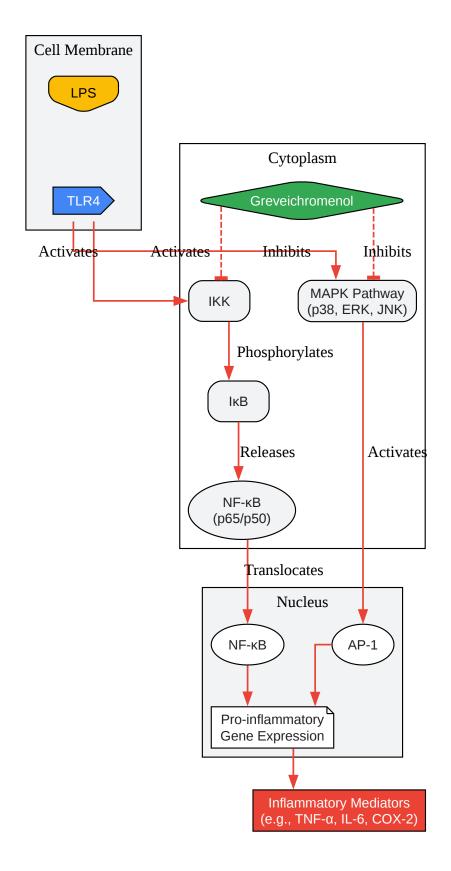




mediators. Pyranocoumarin derivatives, in particular, have been shown to inhibit the phosphorylation of key proteins in the MAPK and NF-kB signaling cascades.[3]

Diagram 2: Hypothetical Anti-Inflammatory Signaling Pathway of **Greveichromenol**





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